molecular formula C11H5F4NO2 B11603851 2-[(2,3,5,6-Tetrafluoropyridin-4-yl)oxy]phenol

2-[(2,3,5,6-Tetrafluoropyridin-4-yl)oxy]phenol

Cat. No.: B11603851
M. Wt: 259.16 g/mol
InChI Key: SGLBAQXAQLLXHV-UHFFFAOYSA-N
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Description

2-[(2,3,5,6-Tetrafluoropyridin-4-yl)oxy]phenol is a fluorinated aromatic compound that features a phenol group linked to a tetrafluoropyridine moiety. This compound is of interest due to its unique chemical properties imparted by the presence of multiple fluorine atoms, which can significantly alter its reactivity and interactions compared to non-fluorinated analogs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,3,5,6-Tetrafluoropyridin-4-yl)oxy]phenol typically involves the nucleophilic substitution reaction of pentafluoropyridine with a phenol derivative. The reaction is carried out under basic conditions, often using potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through the selective substitution of the para-fluorine atom in pentafluoropyridine, yielding the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(2,3,5,6-Tetrafluoropyridin-4-yl)oxy]phenol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-[(2,3,5,6-Tetrafluoropyridin-4-yl)oxy]phenol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated aromatic compounds.

    Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein-ligand binding.

    Medicine: Fluorinated compounds are often explored for their potential in drug development due to their enhanced metabolic stability and bioavailability.

    Industry: It can be used in the development of advanced materials, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism by which 2-[(2,3,5,6-Tetrafluoropyridin-4-yl)oxy]phenol exerts its effects is primarily through its interactions with biological molecules. The fluorine atoms can enhance binding affinity to target proteins by forming strong hydrogen bonds and dipole interactions. The phenol group can participate in redox reactions, potentially affecting cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a phenol group and a highly fluorinated pyridine ring. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C11H5F4NO2

Molecular Weight

259.16 g/mol

IUPAC Name

2-(2,3,5,6-tetrafluoropyridin-4-yl)oxyphenol

InChI

InChI=1S/C11H5F4NO2/c12-7-9(8(13)11(15)16-10(7)14)18-6-4-2-1-3-5(6)17/h1-4,17H

InChI Key

SGLBAQXAQLLXHV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)O)OC2=C(C(=NC(=C2F)F)F)F

Origin of Product

United States

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